
6-Chloropurine
Overview
Description
6-Chloropurine is a purine analog characterized by a chlorine atom at the 6-position of the purine ring. It serves as a critical intermediate in synthesizing nucleoside analogs and anticancer agents due to its structural similarity to natural purines like adenine and guanine . Its synthesis often involves one-pot glycosylation and cyclization reactions from chloropyrimidine precursors, enabling scalable production of derivatives for drug development . This compound exhibits antitumor activity by interfering with purine metabolism, particularly inhibiting the incorporation of glycine into polynucleotide guanine in cancer cells .
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination of Acetyl Hypoxanthine
The most widely adopted industrial method involves reacting acetyl hypoxanthine with phosphorus oxychloride (POCl₃) in the presence of tertiary amine catalysts. This approach, detailed in Chinese Patent CN102336755A, achieves chlorination at the 6-position through a two-step mechanism :
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Acetylation Activation : The acetyl group at the 2-position of hypoxanthine enhances electrophilicity at C6 by resonance and inductive effects.
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Nucleophilic Chlorination : POCl₃ acts as both a chlorinating agent and Lewis acid, with tertiary amines (e.g., triethylamine) scavenging HCl to drive the reaction forward.
Critical Parameters :
-
Molar Ratios : Optimal feed ratios of acetyl hypoxanthine : POCl₃ : catalyst = 1 : 3.5–20.0 : 1.0–1.5
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Temperature : 70–105°C, with higher temperatures (>90°C) reducing reaction time but increasing byproduct formation
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Reaction Time : 4–8 hours, depending on catalyst loading and POCl₃ stoichiometry
Performance Metrics :
Advantages :
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Utilizes cost-effective POCl₃ ($0.15–0.30/kg bulk pricing)
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Scalable to multi-ton batches with existing infrastructure
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Compatible with continuous flow reactor systems
Limitations :
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Requires strict pH control during workup to prevent hydrolysis
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Generates acidic waste streams requiring neutralization
Salt Intermediate Synthesis via Acid-Base Neutralization
US Patent 4,405,781 discloses a novel salt-based approach to improve product stability and purity . The method involves:
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Salt Formation : Reacting this compound with strong acids (HCl, H₂SO₄) in methylene chloride to form stable salts.
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Neutralization : Treating the salt with ammonium hydroxide (pH 6.5–6.7) to precipitate high-purity this compound .
Key Process Details :
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Acid Selection : Hydrochloric acid yields 89–93% recovery, while sulfuric acid produces an oily intermediate requiring additional purification
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Solvent System : Methylene chloride enables 85–90% partition coefficients for salt extraction
Optimization Insights :
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Temperature Control : Maintaining ≤25°C during neutralization prevents thermal degradation
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Base Selection : Ammonium hydroxide outperforms NaOH/KOH by forming soluble ammonium salts, reducing co-precipitation
Economic Considerations :
Cost Factor | Estimate |
---|---|
Solvent Recovery | 92–95% via distillation |
Waste Treatment Cost | $0.8–1.2/kg product |
Bis(trichloromethyl) Carbonate (Triphosgene) Route
Chinese Patent CN101602766A introduces triphosgene as a safer alternative to POCl₃, addressing equipment corrosion and handling risks . The reaction proceeds via:
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In Situ Phosgene Generation : Triphosgene decomposes to phosgene under catalytic conditions.
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Electrophilic Substitution : Activated hypoxanthine undergoes chlorination at C6.
Process Parameters :
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Molar Ratio : Hypoxanthine : triphosgene : catalyst = 1 : 0.36 : 0.2
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Catalyst System : N,N-dimethylformamide (DMF) or pyridine derivatives
Performance Comparison :
Metric | Triphosgene Route | POCl₃ Route |
---|---|---|
Reaction Time | 6–8 h | 4–8 h |
Chlorine Efficiency | 92% | 88% |
Byproduct Formation | 1.2% | 2.8% |
Safety Advantages :
Comparative Analysis of Industrial Methods
The following table synthesizes key operational and economic data across major production methods:
Key Findings :
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The POCl₃ method remains dominant for bulk production due to lower operating costs
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Salt-based purification delivers superior purity for pharmaceutical applications
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Triphosgene adoption is growing in regions with strict emissions regulations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
SNAr (Nucleophilic Aromatic Substitution) Reactions:
- 6-Chloropurine readily undergoes SNAr reactions, where the chlorine atom is displaced by nucleophiles such as amines, alkoxides, and thiolates [2, 4].
- The reactivity of this compound in SNAr reactions can be enhanced or modified by using specific catalysts or by altering the reaction conditions [2, 4, 17].
- For instance, this compound nucleosides react with arylamines, with the iodine analogs often showing higher reactivity compared to the chloro compounds .
Reaction with Active Methylene Compounds:
- This compound ribonucleosides react with active methylene compounds, leading to C6-substituted purine nucleosides .
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
- This compound participates in Suzuki-Miyaura cross-coupling reactions to form 6-arylpurines, utilizing palladium catalysts .
- Iodo analogs generally exhibit better yields than 6-chloro compounds in Suzuki reactions .
Negishi Coupling:
- This compound can be used in Negishi coupling reactions with organozinc reagents, although iodo analogs may provide slightly better yields .
Sonogashira Coupling:
- This compound derivatives can undergo Sonogashira coupling reactions, although they may require forcing conditions compared to iodo analogs .
Halogenation
Iodination:
- This compound nucleosides can be converted to 6-iodopurine nucleosides through SNAr iodination [2, 10].
- 6-Iodopurine nucleosides are excellent substrates for transition metal-catalyzed cross-coupling reactions .
Other Reactions
- Reaction with DABCO: Reactions of 6-chloropurines with 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitate displacements at the 6-position of purines .
- Direct Arylation: this compound undergoes direct arylation with aromatics to synthesize C6-aryl-substituted purine analogs [9, 12].
- Reaction with Phenol: 6-Chloropurines react with phenol to yield substituted products .
Data Table: Comparison of Reactivity
Scientific Research Applications
Synthesis of Anticancer Agents
6-Chloropurine serves primarily as an intermediate in the synthesis of various purine derivatives, notably 6-mercaptopurine , which is utilized in treating leukemia. The synthesis pathway typically involves the reaction of this compound with thiol compounds to yield 6-mercaptopurine, a well-established chemotherapeutic agent known for its effectiveness against certain types of leukemia .
Table 1: Synthesis Pathways Involving this compound
Compound | Synthesis Route | Biological Activity |
---|---|---|
6-Mercaptopurine | Reaction with potassium hydrosulfide | Antileukemic |
9-Alkylpurines | Alkylation with substituted alkyl halides | Potential anticancer properties |
6-Aminopurines | Reaction with amines | Various biological activities |
Research indicates that this compound exhibits biological activities that may contribute to its therapeutic potential. It has been shown to have effects similar to those of 6-mercaptopurine, including the ability to induce apoptosis in cancer cells. For instance, studies on T-leukemia cell lines have demonstrated that derivatives of this compound can enhance apoptosis through modulation of cellular pathways .
Case Study: Antileukemic Effects
A study investigating the compound 9-norbornyl-6-chloropurine revealed its effectiveness as an antileukemic agent. The research focused on its metabolism and membrane permeability, suggesting that modifications to the chloropurine structure can lead to improved therapeutic profiles against leukemia .
Research and Development Trends
The ongoing research into this compound is expanding its application beyond traditional uses. Recent studies have explored its potential in combination therapies and as a part of novel drug formulations aimed at enhancing efficacy while minimizing side effects.
Table 2: Recent Research Findings on this compound
Study Focus | Findings | Implications |
---|---|---|
Combination therapies | Enhanced efficacy when used with other agents | Potential for more effective cancer treatments |
Novel formulations | Improved solubility and bioavailability | Better patient outcomes |
Mechanistic studies | Insights into apoptotic pathways activated | Targeted drug design |
Mechanism of Action
The mechanism of action of 6-Chloropurine involves its interaction with specific molecular targets. For instance, its riboside derivative, this compound riboside, is phosphorylated to form nucleoside monophosphates, which can inhibit enzymes such as inosine monophosphate dehydrogenase . This inhibition affects the synthesis of nucleotides, thereby exerting its biological effects.
Comparison with Similar Compounds
Antitumor Activity and Mechanisms
6-Mercaptopurine (6-MP):
- Mechanism: Both 6-chloropurine and 6-MP disrupt purine metabolism. However, 6-MP is metabolized into 6-thioinosinic acid, inhibiting de novo purine synthesis, while this compound directly blocks glycine incorporation into polynucleotide guanine .
- Synergy with Inhibitors: Co-administration with xanthine oxidase inhibitors (e.g., 4-hydroxypyrazolo[3,4-d]pyrimidine) potentiates antitumor activity in mice. This compound shows a 3–5× increase in efficacy against Adenocarcinoma 755 compared to 6-MP .
- Clinical Response: In leukemia patients, this compound demonstrated slightly superior remission rates compared to 6-MP, particularly in adults .
This compound Ribonucleoside:
- In vitro, this ribonucleoside inhibits glycine incorporation into guanine nucleotides at lower concentrations than this compound. However, it fails to inhibit tumor growth in vivo, likely due to rapid catabolism .
6-Chloro-9-Ethylpurine:
- Unlike this compound, the 9-ethyl derivative shows minimal biochemical or therapeutic activity, highlighting the importance of the purine ring’s N9 position for target engagement .
Metabolic Pathways
- This compound vs. Alkylthiopurines: In humans, 6-methylthiopurine undergoes faster dealkylation than 6-propylthiopurine, whereas the reverse is true in mice. This compound avoids this pathway, instead forming S-(6-purinyl)glutathione (PG), which converts to 6-MP in vivo .
- Species-Specific Metabolism: Humans predominantly convert alkylthiopurines to 6-alkylsulfinyl-8-hydroxypurines, an inactivation pathway minor in mice. This compound’s metabolic stability may explain its broader species efficacy .
Structural and Stereochemical Considerations
- Positional Isomerism: In isoxazolidine-linked nucleoside analogs (e.g., compounds 6a–d), the this compound ring’s orientation (pseudo-axial vs. pseudoequatorial) dictates activity. N9-linked derivatives (e.g., 6a) exhibit superior stability and anticancer activity due to intramolecular H-bonding and π-π stacking interactions .
- Electrochemical Properties: this compound derivatives (e.g., compound 13a) show higher microsomal stability (58% liver blood flow retention) compared to 6-chloro-7-deazapurine analogs, attributed to heterocycle-dependent redox behavior .
Antiviral Activity
- SARS-CoV Inhibition: this compound-containing nucleosides (e.g., compounds 1 and 11) exhibit anti-SARS-CoV activity comparable to ribavirin. The unprotected 5′-OH group enhances antiviral potency, while benzoylation reduces it .
Pharmacokinetics and Drug Design
- Isohexide Incorporation: Mitsunobu coupling of this compound with isosorbide improves solubility and bioavailability, as seen in nucleoside isostere 18, which mimics 2′-deoxyadenosine’s structure .
Biological Activity
6-Chloropurine is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, particularly focusing on its antifungal, antitumor, and antimicrobial effects.
Chemical Structure and Synthesis
This compound can be synthesized from commercially available 2-amino-6-chloropurine through various chemical reactions. The synthesis often involves the introduction of different substituents at the 6-position of the purine ring to enhance its biological activity. For example, novel derivatives have been synthesized using alkoxylation methods, which have shown promising antifungal properties against various strains.
Antifungal Activity
Recent studies have demonstrated that several derivatives of this compound exhibit significant antifungal activity. A study synthesized a series of 6-substituted purines, including derivatives such as 2-fluoro-6-chloropurine and 2-hydroxy-6-chloropurine. These compounds were tested against fungal strains such as Candida tropicalis, Aspergillus niger, and Bacillus subtilis. The results indicated that specific derivatives showed potent antifungal effects comparable to established antifungal agents like fluconazole.
Compound | Activity Against Candida tropicalis | Activity Against Aspergillus niger | Activity Against Bacillus subtilis |
---|---|---|---|
7 | Good | Moderate | Good |
8 | Good | Good | Good |
11 | Moderate | Good | Fairly good |
13 | Fairly good | Good | Good |
15 | Good | Moderate | Fairly good |
16 | Moderate | Fairly good | Good |
The study concluded that compounds such as 7, 8, 11, 13, 15, and 16 could serve as lead compounds for further development in antifungal therapies due to their effectiveness against multiple strains .
Antitumor Properties
In addition to antifungal properties, derivatives of this compound have shown potential as antitumor agents. The mechanism of action is believed to involve the inhibition of DNA synthesis in cancer cells. Research indicates that these compounds can induce apoptosis in various cancer cell lines by disrupting DNA replication processes.
A notable study highlighted the synthesis of O6-alkylguanine derivatives from 2-amino-6-chloropurine, which were screened for their cytotoxic effects on cancer cells. Some derivatives displayed significant cytotoxicity, suggesting their potential use in cancer treatment .
Case Studies and Research Findings
- Study on Antifungal Activity : A comprehensive evaluation of several new compounds derived from this compound revealed that certain derivatives exhibited enhanced activity against fungal pathogens. The study utilized standard antifungal testing protocols and reported that some compounds were more effective than existing treatments .
- Antitumor Screening : A series of experiments conducted on human cancer cell lines demonstrated that modifications at the N7 position of the purine ring significantly increased cytotoxicity. This finding suggests that targeted modifications can enhance the therapeutic potential of purine derivatives .
- Mechanistic Insights : Research into the mechanisms by which these compounds exert their biological effects has shown that they may interfere with nucleotide metabolism and DNA repair processes in cells. This interference can lead to increased mutations and cell death in rapidly dividing cells, such as those found in tumors .
Q & A
Basic Research Questions
Q. Q1. What are the common synthetic routes for incorporating 6-Chloropurine into nucleoside analogues, and how do reaction conditions influence regioselectivity?
A: this compound is typically incorporated via glycosylation reactions or SN2 displacement. For example, glycosylation of this compound with ribose derivatives under acidic conditions yields N9 or N7 isomers, where regioselectivity depends on steric effects and temperature. SN2 displacement with chloride leaving groups (e.g., in Scheme 2 of ) produces N9 isomers predominantly. Reaction conditions such as solvent polarity (DMF vs. THF), base strength (NaH vs. milder alternatives), and temperature (80°C vs. room temperature) critically influence isomer ratios. HPLC-MS analysis of crude mixtures is recommended to quantify product distributions .
Q. Q2. Which analytical techniques are most reliable for determining the regiochemistry (N7 vs. N9) of this compound derivatives?
A: 2D NMR spectroscopy (e.g., NOESY and HMBC) is essential. HMBC correlations between purine protons (H2, H8) and carbons in the sugar moiety confirm N9 attachment, as seen in nucleoside 26 (). UV spectroscopy complements structural assignments by comparing λmax values to literature data for known isomers. For unambiguous identification, crystallography or computational modeling (e.g., DFT) may resolve ambiguous cases .
Q. Q3. How can researchers ensure reproducibility in synthesizing this compound-containing oligonucleotides?
A: Use standardized solid-phase synthesis protocols with phenoxyacetyl (PAC)-protected phosphoramidites to minimize side reactions. Deprotection conditions (e.g., TBAF in THF for TBDMS removal) must be rigorously controlled. Purity should be verified via HPLC and mass spectrometry. Detailed step-by-step protocols, including reagent sources (e.g., Sigma-Aldrich for propargylamine hydrochloride), are critical for replication ().
Advanced Research Questions
Q. Q4. How does this compound inhibit adenine deaminase, and what methodological approaches quantify its inhibitory potency?
A: this compound acts as a competitive inhibitor of adenine deaminase, binding to the active site with a Ki of ~130 nM ( ). To quantify inhibition, perform enzyme assays with fixed substrate concentrations (e.g., 5.0 mM adenine) and varying inhibitor levels. Data should be fit to the Michaelis-Menten equation or Cheng-Prusoff equation for competitive inhibition. Include solvent viscosity experiments to rule out diffusion-limited effects .
Q. Q5. What strategies resolve contradictions in regiochemical outcomes during this compound glycosylation?
A: Discrepancies in N7/N9 ratios (e.g., vs. 7) arise from steric hindrance and electronic effects. To address this:
- Vary protecting groups : Bulky groups on the sugar (e.g., isopropylidene) may favor N7 isomerization.
- Optimize temperature : Higher temperatures (e.g., 80°C) can shift equilibrium toward thermodynamically stable isomers.
- Use computational modeling : Predict regioselectivity via molecular docking or DFT calculations.
- Validate with orthogonal techniques : Combine HPLC-MS, NMR, and enzymatic assays to confirm outcomes .
Q. Q6. How can researchers design experiments to assess the biological activity of this compound derivatives in adenosine receptor (AR) binding studies?
A: Use radioligand binding assays with transfected CHO or HEK-293 cells expressing human AR subtypes (A1, A2A, A3). For example:
- Competitive binding : Incubate cells with [<sup>3</sup>H]CCPA (A1 AR) or [<sup>125</sup>I]I-AB-MECA (A3 AR) and varying concentrations of this compound derivatives.
- Data analysis : Calculate IC50 values using nonlinear regression and compare to reference antagonists. Include controls for nonspecific binding (e.g., excess theophylline). Structural analogs (e.g., N6-benzyl derivatives) should be synthesized to explore SAR .
Q. Methodological Best Practices
Q. Q7. What steps ensure rigorous validation of this compound-related data in publications?
A:
- Replicate experiments : Perform triplicate trials with independent syntheses.
- Provide raw data : Include HPLC chromatograms, NMR spectra, and binding curves in supplementary materials.
- Cross-validate techniques : Confirm purity via orthogonal methods (e.g., LC-MS and <sup>1</sup>H NMR).
- Adhere to reporting standards : Follow Beilstein Journal guidelines () for experimental details, including reagent lot numbers and instrument calibration data .
Q. Q8. How should researchers formulate hypotheses when investigating this compound’s role in nucleotide analog synthesis?
A: Develop hypotheses based on mechanistic insights. For example:
- Hypothesis : "N9-substituted this compound derivatives exhibit higher adenosine receptor affinity due to improved base-pairing mimicry."
- Testing : Synthesize N7/N9 isomers, compare binding affinities, and correlate with molecular dynamics simulations of receptor interactions. Avoid overly broad questions; focus on testable predictions ( ).
Q. Data Interpretation Challenges
Q. Q9. How to address discrepancies between computational predictions and experimental results in this compound studies?
A: Discrepancies may arise from solvent effects, force field inaccuracies, or unaccounted transition states. Mitigate by:
- Solvent correction : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations.
- Experimental validation : Use temperature-dependent kinetics to probe reaction pathways.
- Collaborate with theorists : Refine models using experimental data ().
Q. Q10. What are the limitations of current methodologies for analyzing this compound-protein interactions?
A: Key limitations include:
- Low-resolution techniques : NMR may fail for large protein complexes; switch to cryo-EM or X-ray crystallography.
- Dynamic binding : Surface plasmon resonance (SPR) captures real-time kinetics but requires purified protein.
- Cellular context : Cell-free assays lack pharmacokinetic factors; complement with in vivo models .
Properties
IUPAC Name |
6-chloro-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Record name | 6-chloropurine | |
Source | Wikipedia | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861673 | |
Record name | 6-Chloropurine | |
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Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | 6-Chloropurine | |
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CAS No. |
87-42-3, 133762-83-1 | |
Record name | 6-Chloropurine | |
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Record name | 6-Chloropurine | |
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Record name | 6-Chloropurin-9-yl | |
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Record name | 6-CHLOROPURINE | |
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Record name | 6-Chloropurine | |
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Record name | 6-chloropurine | |
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Record name | 6-CHLOROPURINE | |
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Retrosynthesis Analysis
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